molecular formula C13H17FN2O3 B13493294 Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13493294
M. Wt: 268.28 g/mol
InChI Key: APMUTAKXYYLDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C13H18FN2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via a nucleophilic substitution reaction using a fluoropyridine derivative.

    Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are often used to protect reactive functional groups during the synthesis. These groups are later removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The fluoropyridine moiety can be reduced under specific conditions.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced fluoropyridine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(6-chloropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-(6-methylpyridin-3-yl)-3-hydroxyazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, or methyl analogs.

Properties

Molecular Formula

C13H17FN2O3

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C13H17FN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)9-4-5-10(14)15-6-9/h4-6,18H,7-8H2,1-3H3

InChI Key

APMUTAKXYYLDSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CN=C(C=C2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.